Tamarixetin Tamarixetin Taxifolin 4'-methyl ether is a monomethoxyflavanone, a member of dihydroflavonols, a tetrahydroxyflavanone, a secondary alpha-hydroxy ketone and a member of 3'-hydroxyflavanones. It is functionally related to a taxifolin.
Dihydrotamarixetin is a natural product found in Vicia sativa with data available.
Brand Name: Vulcanchem
CAS No.: 603-61-2
VCID: VC21349726
InChI: InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Molecular Formula: C16H14O7
Molecular Weight: 318.28 g/mol

Tamarixetin

CAS No.: 603-61-2

Cat. No.: VC21349726

Molecular Formula: C16H14O7

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

Tamarixetin - 603-61-2

CAS No. 603-61-2
Molecular Formula C16H14O7
Molecular Weight 318.28 g/mol
IUPAC Name 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3
Standard InChI Key KQNGHARGJDXHKF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Classification LevelCategory
KingdomOrganic compounds
Super ClassPhenylpropanoids and polyketides
ClassFlavonoids
Sub ClassO-methylated flavonoids/Flavones
Direct Parent4'-O-methylated flavonoids/Flavonols

The compound is identified by CAS number 603-61-2 and is also known by its traditional IUPAC name "quercetin 4'-methyl ether" . Its full IUPAC name is 3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one .

Biochemical Properties of Tamarixetin

Molecular Structure and Physical Properties

Tamarixetin possesses several distinctive physical and chemical properties that influence its biological activity. The compound is characterized as highly hydrophobic and practically insoluble in water, with a relatively neutral pH profile . This hydrophobicity plays a critical role in its interactions with cellular membranes and potential absorption in biological systems. The compound's structural characteristics are summarized in the following table:

PropertyDescription
InChI IdentifierInChI=1S/C16H12O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3
InChI KeyFPLMIPQZHHQWHN-UHFFFAOYSA-N
Isomeric SMILESCOC1=C(O)C=C(C=C1)C1=C(O)C(=O)C2=C(O)C=C(O)C=C2O1
Molecular FrameworkAromatic heteropolycyclic compounds

Chemical Characteristics and Reactivity

The presence of multiple hydroxyl groups in tamarixetin contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in biological systems . Molecular docking studies have revealed that tamarixetin can bind to the ATP binding site of JNK1, forming hydrogen bonds with specific amino acid residues . The carboxyl oxygen side chain of Asp169 forms a hydrogen bond with the 3′-hydroxy group of the tamarixetin B-ring, while the backbone amide proton and carbonyl oxygen of Met111 form hydrogen bonds with the carbonyl oxygen at the 4-position of the C-ring and 5-hydroxy group of the A-ring . Additionally, the A- and C-rings participate in hydrophobic interactions with Ile32, while the B-ring forms hydrophobic interactions with Val40 and Leu168 residues .

Pharmacological Activities of Tamarixetin

Anti-inflammatory Properties

Tamarixetin demonstrates potent anti-inflammatory effects by modulating immune responses at multiple levels. Research has shown that tamarixetin pretreatment significantly reduces the secretion of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-12p70, in lipopolysaccharide (LPS)-activated bone marrow dendritic cells (BMDCs) . Conversely, it promotes the secretion of the anti-inflammatory cytokine IL-10 and specifically increases the population of IL-10-secreting immune cells in LPS-activated splenocytes .

The anti-inflammatory effects of tamarixetin have been demonstrated in both LPS-induced endotoxemia and Escherichia coli K1 sepsis mouse models. In the LPS-induced endotoxemia model, pretreatment with tamarixetin (1 mg·kg⁻¹, intraperitoneal injection) increased survival rates to approximately 80% compared to untreated controls . Similarly, in the E. coli K1-induced sepsis model, co-injection with tamarixetin improved the 20-hour survival rate from 0% to 60% .

Anti-cancer and Anti-tumor Effects

Recent investigations have revealed promising anti-cancer properties of tamarixetin against various cancer types, particularly breast cancer . In silico analysis using reverse docking and protein-protein interaction (PPI) analysis identified 35 proteins targeted by tamarixetin, with the top three hub genes being AKT1, ESR1, and HSP90AA1 . These genes are significantly upregulated in breast tumor tissues and show strong negative correlation to breast cancer patient survival .

In vitro studies have demonstrated that tamarixetin can inhibit cancer cell proliferation, induce reactive oxygen species (ROS), and reduce mitochondrial membrane potential, suggesting multiple mechanisms through which it exerts its anti-tumor effects . KEGG pathway analysis revealed that tamarixetin's target proteins are enriched in 33 pathways primarily involved in neoplastic signaling, providing further evidence for its potential as an anti-cancer agent .

Anti-septic Effects and Bacterial Clearance

Tamarixetin exhibits remarkable anti-septic effects in bacterial infection models. In an E. coli K1-induced sepsis mouse model, tamarixetin treatment suppressed serum levels of pro-inflammatory cytokines TNF-α and IL-6 while increasing levels of the anti-inflammatory cytokine IL-10 . It also reduced serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and blood urea nitrogen (BUN), indicating protection against organ damage .

Importantly, tamarixetin enhances bacterial clearance in infected organs. Studies showed that tamarixetin treatment led to expansion in IL-10-producing dendritic cells, monocytes/macrophages, Tr1 cells, and B10 cell populations, resulting in increased bacterial clearance and reduced bacterial counts in the liver, lungs, and kidneys after E. coli K1 infection . This was associated with a significant reduction in endotoxin levels in mouse sera, demonstrating tamarixetin's potential as an anti-septic agent .

Mechanisms of Action

Modulation of Cytokine Production

Tamarixetin's anti-inflammatory effects are largely attributed to its ability to modulate cytokine production in immune cells. Time-course studies with LPS-stimulated BMDCs revealed that tamarixetin's inhibitory effects on pro-inflammatory cytokine production are most pronounced 30 minutes post-treatment and gradually diminish over time . Similar kinetics were observed when DCs were exposed to E. coli, with tamarixetin inhibiting bacteria-induced immune responses most effectively 30 minutes after treatment .

The compound also demonstrates differential effects on various cytokines, significantly reducing pro-inflammatory mediators while enhancing anti-inflammatory IL-10 production. This dual action contributes to its superior anti-inflammatory properties compared to quercetin in bacterial sepsis models .

Effects on Signaling Pathways

Tamarixetin suppresses Toll-like receptor 4 (TLR4)-related signaling pathways in LPS-activated immune cells. Molecular studies suggest that tamarixetin inhibits c-Jun N-terminal kinase 1 (JNK1) by binding to its ATP binding site, thereby interfering with the activation of various TLR4-mediated signaling molecules . This inhibition disrupts downstream inflammatory cascades and contributes to reduced inflammatory responses.

Additionally, tamarixetin influences microRNA expression, which may further regulate cytokine production at the post-transcriptional level . These combined effects on signaling pathways provide a mechanistic explanation for tamarixetin's potent anti-inflammatory properties.

Target Proteins and Gene Regulation

In cancer models, tamarixetin targets multiple proteins involved in neoplastic signaling. Network pharmacology analysis identified AKT1, ESR1, and HSP90AA1 as key target genes, which are critical regulators of cell proliferation, survival, and metastasis . The compound's ability to modulate these hub genes likely contributes to its observed anti-cancer effects.

Furthermore, tamarixetin's impact on ROS production and mitochondrial membrane potential suggests involvement in cellular redox regulation and potential induction of apoptotic pathways in cancer cells . These diverse molecular targets highlight tamarixetin's multi-faceted mechanism of action in various disease models.

Therapeutic Applications and Future Directions

Prospects in Cancer Therapy

The identification of tamarixetin's anti-cancer properties opens new avenues for cancer treatment research. Its ability to target multiple oncogenic pathways simultaneously makes it a potential candidate for combination therapy or as a lead compound for developing more potent anti-cancer drugs .

Future studies should focus on optimizing tamarixetin's delivery to cancer tissues, evaluating its efficacy against various cancer types, and investigating potential synergistic effects with existing chemotherapeutic agents. Given its natural origin and established safety profile, tamarixetin may offer advantages over synthetic compounds in terms of reduced toxicity and side effects.

Bioavailability and Pharmaceutical Development

Despite its promising pharmacological activities, tamarixetin's high hydrophobicity and poor water solubility present challenges for pharmaceutical development . Future research should address these limitations through advanced drug delivery systems, structural modifications, or formulation strategies to enhance its bioavailability and therapeutic efficacy.

Additionally, more comprehensive pharmacokinetic and pharmacodynamic studies are needed to determine optimal dosing regimens and potential drug interactions. Long-term safety studies will also be essential for advancing tamarixetin toward clinical applications.

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